Bcl6-IN-5
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Overview
Description
BCL6-IN-5 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers in B cells. It is frequently overexpressed in various types of lymphomas, including diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BCL6-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
Scientific Research Applications
BCL6-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of BCL6 inhibitors.
Biology: Employed in research to understand the role of BCL6 in cell differentiation and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating lymphomas and other cancers where BCL6 is overexpressed.
Industry: Utilized in the development of new drugs targeting BCL6 and related pathways
Mechanism of Action
BCL6-IN-5 exerts its effects by binding to the BCL6 protein and inhibiting its interaction with corepressors such as NCOR, SMRT, and BCOR. This inhibition prevents BCL6 from repressing its target genes, leading to the activation of pathways involved in cell cycle arrest and apoptosis. The molecular targets include genes involved in DNA damage response, cell cycle regulation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BCL6-IN-5 include other BCL6 inhibitors such as CCT369260 and CCT373566. These compounds also target the BCL6 protein but may differ in their binding affinity, specificity, and pharmacokinetic properties .
Uniqueness
This compound is unique in its high binding affinity and specificity for the BCL6 protein. It has been optimized for sustained degradation of BCL6 in vivo, making it a potent tool for both research and therapeutic applications .
Conclusion
This compound is a significant compound in the field of cancer research and therapy, particularly for targeting BCL6 in lymphomas. Its well-defined synthetic routes, diverse chemical reactions, and broad scientific applications make it a valuable asset in both academic and industrial settings.
Properties
IUPAC Name |
5-[(2,5-dichloropyrimidin-4-yl)amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2/c1-17(2,26)6-7-24-13-8-10(4-5-12(13)23(3)16(24)25)21-14-11(18)9-20-15(19)22-14/h4-5,8-9,26H,6-7H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQWLPBEJJYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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